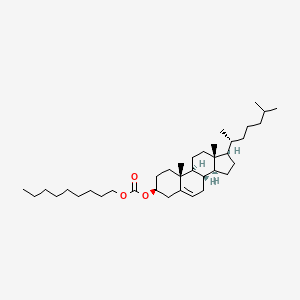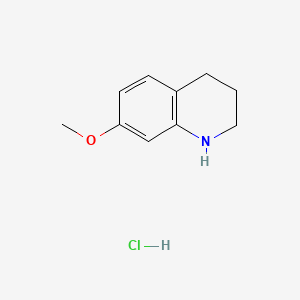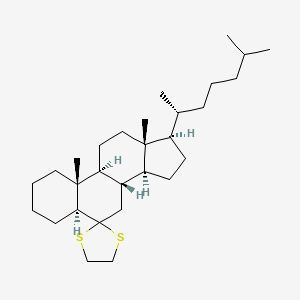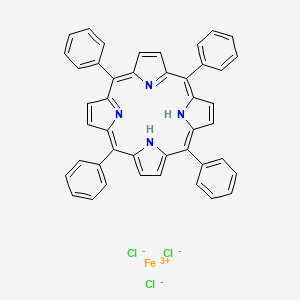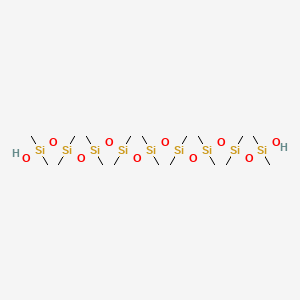
イッテルビウム(III)塩化物水和物
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ytterbium(III) Chloride Hydrate is an inorganic chemical compound . It is a white crystalline solid used as a precursor to synthesize nanomaterials and as a catalyst in various organic transformations . It is also used as an effective catalyst to prepare acetals by reacting with trimethyl orthoformate .
Synthesis Analysis
Ytterbium(III) Chloride Hydrate is used as a catalyst in organic chemical synthesis . It reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Molecular Structure Analysis
The molecular formula of Ytterbium(III) Chloride Hydrate is YbCl3 · 6H2O . The valence electron configuration of Yb+3 (from YbCl3) is 4f13 5s2 5p6, which has crucial implications for the chemical behavior of Yb+3 .Chemical Reactions Analysis
Ytterbium(III) Chloride Hydrate reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . It also reacts with N-alkylsalicylideneimines to prepare yttrium(III) Schiff base complexes .Physical And Chemical Properties Analysis
Ytterbium(III) Chloride Hydrate is a white powder with a density of 4.06 g/cm3 (solid) . It has a melting point of 854 °C and a boiling point of 1,453 °C . It is soluble in water (17 g/100 mL at 25 °C) .科学的研究の応用
有機合成における触媒
イッテルビウム(III)塩化物水和物は、特にトリメチルオルトギ酸との反応によるアセタールの調製のための効果的な触媒として機能します。 この反応は、アセタールがアルデヒドおよびケトンの保護形態である有機合成において重要です .
シッフ塩基錯体の調製
イッテルビウム(III)塩化物水和物は、N-アルキルサリチリデンイミンと反応して、イッテルビウム(III)シッフ塩基錯体を調製します。 これらの錯体は、配位化学における配位子としての役割を果たすなど、さまざまな用途があります .
NMRシフト試薬
この化合物は、NMR分光法の分解能を向上させることで、複雑な分子の分析に役立つNMRシフト試薬として広く使用されています .
カルシウムイオンプローブ
カルシウムイオンプローブとして、イッテルビウム(III)塩化物水和物は、細胞および組織内のカルシウム依存性プロセスを研究するための生化学で使用されます .
DNAマイクロアレイ
遺伝子研究では、異なる生物学的サンプル間の遺伝子発現と遺伝的変異を特定するために、DNAマイクロアレイで使用されます .
蛍光材料の開発
イッテルビウム(III)塩化物水和物は、イットリウム酸化物ナノ粒子のドーピングに使用され、その後、光起電力や薬物送達などのさまざまな分野での潜在的な用途を持つ蛍光材料の開発に使用されます .
3Dディスプレイと光起電力
イッテルビウム(III)塩化物水和物は、3Dディスプレイや光起電力デバイス用の材料の製造に使用できるイットリウムフッ化物ナノ粒子のドーピングにも関与しています .
薬物送達システム
上記で言及したドープされたナノ粒子は、薬物送達システムでの使用についても検討されており、治療に対する標的アプローチを提供しています .
作用機序
Target of Action
Ytterbium(III) Chloride Hydrate primarily targets aryl halides . It reacts with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step.
Mode of Action
The compound interacts with its targets through a process known as reductive dehalogenation . In this process, the ytterbium(III) ion in the compound acts as a catalyst , facilitating the removal of halogen atoms from aryl halides .
Biochemical Pathways
Its role as a catalyst in the reductive dehalogenation of aryl halides suggests that it may influence pathways involving these compounds
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of Ytterbium(III) Chloride Hydrate is limited. It is known that the compound is soluble in water , which could potentially influence its bioavailability and distribution within the body. It’s important to note that the compound is poisonous if injected, and mildly toxic by ingestion .
Result of Action
The primary result of Ytterbium(III) Chloride Hydrate’s action is the reductive dehalogenation of aryl halides . This reaction is crucial in organic synthesis, where the removal of halogens from aryl halides is often a necessary step. The compound’s action as a catalyst can therefore facilitate the synthesis of a wide range of organic compounds .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Ytterbium(III) Chloride Hydrate. For instance, the compound is hygroscopic , meaning it absorbs moisture from the air. This property can affect the compound’s stability and reactivity. Additionally, the compound should be stored in a dry environment to avoid contact with air, moisture, or easily oxidizable substances .
Safety and Hazards
Ytterbium(III) Chloride Hydrate is poisonous if injected and mildly toxic by ingestion . It is known to irritate the skin and eyes . Safety measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, and ensuring adequate ventilation .
将来の方向性
生化学分析
Biochemical Properties
Ytterbium(III) Chloride Hydrate plays a role in biochemical reactions. The valence electron configuration of Yb +3 (from Ytterbium(III) Chloride Hydrate) is 4 f13 5 s2 5 p6, which has crucial implications for the chemical behavior of Yb +3 . It is known to interact with NiCl2 to form a very effective catalyst for the reductive dehalogenation of aryl halides .
Cellular Effects
Ytterbium(III) Chloride Hydrate has effects on various types of cells and cellular processes. It is used in applications such as rare earth doping of yttrium oxide (Y 2 O 3) nanoparticles for the development of fluorescent materials . It is also used to track digestion in animals .
Molecular Mechanism
Ytterbium(III) Chloride Hydrate exerts its effects at the molecular level. It reacts with N-alkylsalicylideneimines to prepare yttrium (III) Schiff base complexes . It is widely used as NMR shift reagent, calcium ion probe and in DNA microarrays .
Temporal Effects in Laboratory Settings
The effects of Ytterbium(III) Chloride Hydrate over time in laboratory settings include its stability and degradation. It has good thermal stability and is relatively stable in air .
Dosage Effects in Animal Models
The effects of Ytterbium(III) Chloride Hydrate vary with different dosages in animal models. It is poisonous if injected, and mildly toxic by ingestion .
特性
| { "Design of the Synthesis Pathway": "The synthesis of ytterbium(III) chloride hydrate can be achieved through the reaction of ytterbium metal or oxide with hydrochloric acid followed by crystallization of the resulting product.", "Starting Materials": [ "Ytterbium metal or oxide", "Hydrochloric acid", "Water" ], "Reaction": [ "Dissolve ytterbium metal or oxide in hydrochloric acid to form ytterbium chloride solution.", "Filter the solution to remove any impurities.", "Add water to the solution to induce crystallization of ytterbium(III) chloride hydrate.", "Collect the crystals by filtration and wash with cold water.", "Dry the crystals at low temperature to obtain ytterbium(III) chloride hydrate." ] } | |
CAS番号 |
19423-87-1 |
分子式 |
Cl3H2OYb |
分子量 |
297.4 g/mol |
IUPAC名 |
ytterbium(3+);trichloride;hydrate |
InChI |
InChI=1S/3ClH.H2O.Yb/h3*1H;1H2;/q;;;;+3/p-3 |
InChIキー |
WGKCQSFQBYKUTC-UHFFFAOYSA-K |
SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
正規SMILES |
O.[Cl-].[Cl-].[Cl-].[Yb+3] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



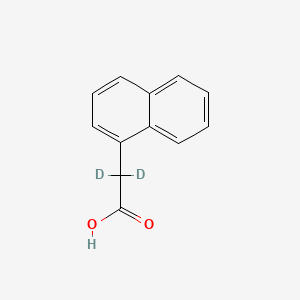
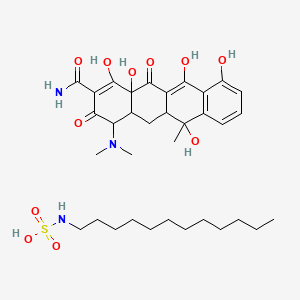
![2,6-Dimethyl-6H-[1,3]thiazolo[5,4-e]indazole](/img/structure/B579572.png)
![(1R,2S)-1-[1-Phenyl-1H-pyrazolo[3,4-b]quinoxalin-3-yl]-1,2,3-propanetriol](/img/structure/B579573.png)
